3-Methyl-isoxazolo[4,5-C]pyridine
Description
Significance of Isoxazole-Fused Pyridine (B92270) Scaffolds in Heterocyclic Chemistry
Isoxazole-fused pyridine scaffolds are of considerable interest in medicinal chemistry and materials science. nih.gov The isoxazole (B147169) moiety itself is a component of numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.comnih.gov When fused with a pyridine ring, the resulting scaffold often demonstrates enhanced or novel therapeutic potential.
Derivatives of the broader isoxazolopyridine family have been investigated for a range of biological activities, including:
Antimicrobial nih.gov
Antiviral clockss.org
Anti-inflammatory nih.govclockss.org
Anticonvulsant clockss.org
This diverse bioactivity underscores the importance of the isoxazolopyridine core as a privileged scaffold in drug discovery. mdpi.comclockss.org The structural arrangement allows for versatile substitution patterns, enabling chemists to fine-tune the molecule's properties to optimize interactions with biological targets. mdpi.comnih.gov Beyond pharmaceuticals, these nitrogen-containing heterocycles are also explored in the development of high-energy-density materials. nih.govbeilstein-journals.org
Historical Context of Isoxazolo[4,5-C]pyridine Studies
The exploration of isoxazolopyridine systems has a history rooted in the fundamental study of heterocyclic synthesis. While various isomers exist, such as isoxazolo[4,5-b]pyridine (B12869654) and isoxazolo[5,4-b]pyridine (B12869864), the specific [4,5-c] isomer has its own distinct line of inquiry. nih.govresearchgate.netbeilstein-journals.org
A key publication in the history of the title compound is the 1975 paper by Adembri, Camparini, Ponticelli, and Tedeschi, which detailed the first synthesis and reactivity studies of 3-Methyl-isoxazolo[4,5-C]pyridine . rsc.org This work established a foundational method for the preparation of this specific heterocyclic system and provided the first insights into its chemical behavior, particularly its reactivity towards nucleophilic attack. rsc.orgresearchgate.net This research set the stage for understanding the fundamental chemical properties of this particular arrangement of the fused rings.
Scope and Research Trajectories Pertaining to 3-Methyl-isoxazolo[4,5-C]pyridine
Research on 3-Methyl-isoxazolo[4,5-C]pyridine has primarily centered on its synthesis and chemical reactivity, as established by early studies. The seminal 1975 work described its preparation and noted a key characteristic of its reactivity. rsc.org
A significant finding from this research is that the 4-position of the 3-Methyl-isoxazolo[4,5-C]pyridine ring system is the most reactive site for nucleophilic substitution. rsc.orgresearchgate.net This regioselectivity is a critical piece of information for chemists looking to use this scaffold as a building block for more complex molecules. The preparation of the parent compound and some of its derivatives was also outlined, providing a synthetic pathway for accessing this heterocycle. rsc.org
Table 1: Key Research Findings for 3-Methyl-isoxazolo[4,5-C]pyridine
| Research Aspect | Finding | Reference |
|---|---|---|
| Synthesis | The preparation of 3-Methyl-isoxazolo[4,5-C]pyridine and its derivatives has been successfully described. | rsc.org |
| Reactivity | The 4-position of the heterocyclic system is the most reactive site towards nucleophiles. | rsc.orgresearchgate.net |
Future research trajectories could involve leveraging this known reactivity to synthesize new libraries of compounds for biological screening or for applications in materials science, building upon the foundational knowledge established in the initial studies.
Properties
CAS No. |
58315-19-8 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3 |
InChI Key |
DCBAVYBQNFMNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl Isoxazolo 4,5 C Pyridine and Its Structural Analogs
De Novo Synthetic Routes to the 3-Methyl-isoxazolo[4,5-C]pyridine Core
The de novo synthesis of the isoxazolo[4,5-c]pyridine ring system involves the construction of the bicyclic structure from acyclic or monocyclic precursors. These approaches offer flexibility in introducing various substituents onto the core scaffold.
Annulation Strategies Involving Pyridine (B92270) Precursors
One of the primary strategies for constructing the isoxazolo[4,5-c]pyridine core is through the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine derivative. This typically involves the use of a functionalized pyridine that can undergo cyclization to form the desired fused system. A common approach starts with 2-chloro-3-nitropyridines. researchgate.net The key step in this sequence is an intramolecular nucleophilic aromatic substitution of the nitro group. researchgate.net
Another method involves the reaction of 3-acyl-2H-chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-ones, showcasing the versatility of using complex pyridine precursors for annulation. researchgate.net These strategies highlight the importance of readily available and appropriately functionalized pyridine starting materials for the efficient synthesis of the isoxazolo[4,5-c]pyridine scaffold.
Ring-Closure Approaches to the Isoxazole Moiety
An alternative de novo approach focuses on the formation of the isoxazole ring from a suitably substituted pyridine precursor. This strategy often involves the cyclization of a pyridine derivative bearing functional groups that can react to form the N-O bond of the isoxazole ring. For instance, the intramolecular cyclization of 4-(propargylamino)isoxazoles has been utilized to construct isoxazolo[4,5-b]pyridines, a related isomer. beilstein-journals.org
A prevalent method for forming the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This powerful reaction allows for the regioselective synthesis of 3,5-disubstituted isoxazoles which can then be further elaborated to form the fused pyridine ring. nih.gov The generation of the nitrile oxide in situ from aldoximes or nitroalkanes is a common practice. nih.gov
The following table summarizes a selection of ring-closure approaches to form the isoxazole moiety in related heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Dimethyl 2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1-yl)malonate | DBU, Yamaguchi reagent, ZrCl4, DCM, -78 °C | Bicyclic isoxazole | High | nih.gov |
| Aldoximes | Various oxidizing agents | Nitrile oxides (intermediate) | N/A | nih.gov |
| Nitroalkanes | Dehydrating agents (e.g., POCl3) | Nitrile oxides (intermediate) | N/A | nih.gov |
| Enaminones | Aqueous hydroxylamine, KOH, TBAB, reflux | 5-Arylaminoisoxazoles | Good | nanobioletters.com |
Multicomponent Reaction Paradigms for Isoxazolopyridines
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic systems, including isoxazolopyridines. beilstein-journals.orgnih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials. nih.gov
One notable example is the one-pot sequential multicomponent reaction for the synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives from arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water. researchgate.net Another approach utilizes a one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation to produce isoxazolo[5,4-b]pyridines. researchgate.net Microwave-assisted MCRs in water have also been developed for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, offering a green and efficient synthetic route. nih.gov
The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction, has been employed to synthesize imidazo[1,2-a]pyridines, which are structurally related to the target scaffold. beilstein-journals.orgnih.gov These MCR strategies offer significant advantages in terms of operational simplicity, efficiency, and environmental friendliness.
Synthesis of Substituted Isoxazolo[4,5-C]pyridine Derivatives
Beyond the construction of the core scaffold, the synthesis of specifically substituted derivatives is crucial for exploring their structure-activity relationships. This can be achieved by either functionalizing the pre-formed isoxazolo[4,5-c]pyridine ring system or by using substituted precursors in the de novo synthesis.
Functionalization of the Isoxazolo[4,5-C]pyridine Scaffold
The functionalization of the isoxazolo[4,5-c]pyridine scaffold allows for the introduction of various substituents at different positions of the ring system. This can be achieved through a variety of organic reactions, including electrophilic and nucleophilic substitutions, cross-coupling reactions, and modifications of existing functional groups. For instance, the cross-coupling reaction of isoxazolylsilanols with aryl iodides has been used to introduce aryl groups at the 4-position of the isoxazole ring. nih.gov
The development of methods for the selective functionalization of each position of the isoxazolo[4,5-c]pyridine core is an ongoing area of research, as it provides access to a wider range of chemical diversity for biological screening.
Preparative Approaches for 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine Derivatives
The synthesis of partially saturated derivatives, such as 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, is of significant interest as these scaffolds can adopt three-dimensional conformations that may lead to improved biological activity. These compounds can be prepared through the reduction of the corresponding aromatic isoxazolo[4,5-c]pyridines.
Alternatively, de novo synthetic approaches can be employed using precursors that lead directly to the tetrahydro derivative. For example, traditional methods for preparing tetrahydroquinazoline (B156257) derivatives, which are structurally similar, often rely on the cyclocondensation of guanidine (B92328) derivatives with aldehydes and ketones. nih.gov A more recent approach involves the reaction of α-aminoamidines with diarylidencyclohexanones in pyridine at elevated temperatures to afford substituted 5,6,7,8-tetrahydroquinazolines in good yields. nih.gov These strategies can potentially be adapted for the synthesis of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives.
The following table details a synthetic approach to a related tetrahydroquinazoline system.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| α-Aminoamidines | Diarylidencyclohexanones | Pyridine | 100 °C, 24 h | Substituted 5,6,7,8-tetrahydroquinazolines | 47–80% | nih.gov |
Green Chemistry Approaches in Isoxazolo[4,5-C]pyridine Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of isoxazolo[4,5-c]pyridines and their analogs, green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. Key advancements in this area include the use of microwave irradiation to accelerate reactions and the application of ionic liquids as recyclable, non-volatile solvents.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technology utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govresearchgate.net The synthesis of isoxazolo[5,4-b]pyridines, structural analogs of isoxazolo[4,5-c]pyridines, has been successfully achieved through microwave-assisted multi-component reactions in water, highlighting the green credentials of this approach by eliminating the need for traditional organic solvents. nih.govacs.org
Research comparing microwave-assisted synthesis with classical heating for the preparation of isoxazole-containing heterocycles demonstrates the clear benefits of microwave irradiation. nih.gov In one study, reactions conducted under microwave irradiation at 250 Watts were completed in just 3–5 minutes, yielding products in significantly higher quantities than the conventional methods, which required much longer reaction times. nih.gov This rapid and efficient heating is a hallmark of microwave-assisted protocols, making them highly suitable for creating libraries of compounds for drug discovery. nih.gov The advantages of this method include not only high efficiency and short reaction times but also the ease of product purification and the use of green conditions. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Isoxazole Analog Synthesis A comparative look at reaction conditions and outcomes for the synthesis of isoxazole-containing compounds, illustrating the efficiency of microwave irradiation.
| Parameter | Microwave-Assisted Synthesis (Method B) | Conventional Heating (Method A) | Reference |
| Reaction Time | 3–5 minutes | Significantly longer | nih.gov |
| Power/Temp. | 250 Watts | N/A (Classical Heating) | nih.gov |
| Yield | Higher yields (e.g., 92-97%) | Lower yields | nih.gov |
| Key Advantage | Drastic reduction in reaction time | Standard laboratory procedure | nih.gov |
Application of Ionic Liquids in Cyclization Reactions
Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as green alternatives to volatile organic solvents. numberanalytics.comnumberanalytics.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them highly effective media for chemical reactions. numberanalytics.comrsc.org In heterocyclic synthesis, ionic liquids can function as both solvents and catalysts, facilitating crucial steps like cyclization. numberanalytics.comrsc.org
The synthesis of heterocyclic cores, such as the isoxazolopyridine system, often involves cyclization reactions. numberanalytics.com Ionic liquids can promote these reactions by providing a polar environment that enhances reaction rates and selectivity. numberanalytics.com By carefully selecting the cation and anion that constitute the ionic liquid, its properties can be tailored to specific reaction needs. numberanalytics.com For instance, acidic ionic liquids can catalyze reactions requiring an acidic environment, while basic ionic liquids can facilitate those needing basic conditions, such as condensation reactions that often precede cyclization. numberanalytics.comnumberanalytics.com
The use of ionic liquids offers several advantages in the synthesis of heterocycles:
Improved reaction rates and yields numberanalytics.com
Enhanced selectivity and specificity numberanalytics.com
Simplified purification procedures numberanalytics.com
Reduced environmental impact due to their low volatility and potential for recyclability numberanalytics.comrsc.org
For example, acidic ionic liquids like [bmim]Cl have been successfully used to achieve high yields in the cyclization of 2-aminothiophenol (B119425) to form benzothiazole, a principle applicable to the formation of other heterocyclic systems. numberanalytics.com The use of functionalized ionic liquids can further enhance product isolation and allow for reactions under milder conditions, contributing to more sustainable synthetic pathways. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Methyl-isoxazolo[4,5-C]pyridine |
| Isoxazolo[5,4-b]pyridines |
| [bmim]Cl (1-Butyl-3-methylimidazolium chloride) |
| 2-aminothiophenol |
| Benzothiazole |
| [EMIM]BF4 (1-Ethyl-3-methylimidazolium tetrafluoroborate) |
Elucidation of Reaction Mechanisms and Transformational Chemistry of 3 Methyl Isoxazolo 4,5 C Pyridine
Nucleophilic Reactivity of the Isoxazolo[4,5-C]pyridine System
The fusion of the electron-donating isoxazole (B147169) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic landscape within the 3-Methyl-isoxazolo[4,5-C]pyridine molecule. The reactivity of the pyridine moiety is particularly affected, influencing where nucleophiles will preferentially attack.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho and para to the nitrogen (the 2- and 4-positions). stackexchange.comyoutube.com Consequently, these positions are activated for nucleophilic aromatic substitution. stackexchange.com In the mechanism for nucleophilic aromatic substitution, the rate-determining step is typically the initial attack by the nucleophile, which forms a high-energy anionic intermediate (a Meisenheimer complex) and temporarily disrupts the ring's aromaticity. stackexchange.com
When a nucleophile attacks the C-2 or C-4 position of a pyridine ring, the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This provides significant stabilization for the intermediate. Attack at the C-3 position does not allow for this resonance stabilization, making the intermediate higher in energy and the reaction less favorable. stackexchange.com
For the isoxazolo[4,5-C]pyridine system, this principle holds true. The 4-position is analogous to the para position relative to the pyridine nitrogen, making it a prime target for nucleophilic attack. Studies on related nitroisoxazolo[4,3-b]pyridines have shown that they are highly electrophilic and readily react with neutral C-nucleophiles at the 4-position under mild, base-free conditions to form 1,4-addition products. nih.gov The high reactivity of these systems, sometimes termed "superelectrophilic," underscores the susceptibility of the 4-position to nucleophilic addition. nih.gov
Table 1: Nucleophilic Addition to Isoxazolo[4,3-b]pyridines at the 4-Position
| Nucleophile | Product | Conditions | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | 1,4-Adducts | MeCN, room temp, base-free | nih.gov |
| π-Excessive (Het)arenes | 1,4-Adducts | MeCN, room temp, base-free | nih.gov |
This table illustrates the reactivity of the 4-position in a related isoxazolopyridine isomer, which serves as a model for the expected reactivity of the isoxazolo[4,5-C]pyridine system.
Regioselectivity is a critical aspect of synthesizing substituted heterocycles. In reactions involving the transformation of isoxazoles into pyridines, the introduction of new substituents occurs in a highly regioselective manner. For instance, in the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, a single isomer of the resulting pyridine product is typically observed. rsc.org This transformation involves a [4+2] cycloaddition, followed by ring-opening and subsequent steps to yield the final pyridine product. rsc.org The predictability of where substituents will be placed is a key advantage of such synthetic methods. rsc.orgresearchgate.net
Base-Promoted Rearrangements and Ring Transformations
Heterocyclic systems like isoxazolopyridines can undergo fascinating rearrangements, often promoted by the presence of a base. These transformations can lead to entirely new heterocyclic cores.
The Boulton–Katritzky rearrangement is a well-known thermal or base-catalyzed isomerization of heterocyclic compounds. This rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov Specifically, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgCurrent time information in Durgapur, IN.triazol-4-yl)pyridines. beilstein-journals.orgnih.gov
The mechanism involves a sequence of steps including protonation, proton transfer, and nucleophilic attack. mdpi.com The reaction is sensitive to the electronic nature of substituents on the arylhydrazone moiety; electron-withdrawing groups can inhibit the recyclization. beilstein-journals.org In contrast, substituents on the pyridine ring itself appear to have little effect on the transformation. beilstein-journals.org This rearrangement provides a synthetic route to otherwise difficult-to-access substituted pyridines. beilstein-journals.org
Table 2: Boulton–Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine Arylhydrazones
| Starting Material | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone (unsubstituted aryl) | 3-Hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgCurrent time information in Durgapur, IN.triazol-4-yl)pyridine | K₂CO₃, DMF, 60 °C | High | beilstein-journals.org |
Besides the Boulton–Katritzky rearrangement, isoxazolopyridines can undergo other base-promoted transformations. One such pathway involves the cyclization of precursor oximes to form a 3-formylisoxazolo[4,5-b]pyridine, which is then followed by a base-promoted decarbonylation and subsequent opening of the isoxazole ring. nih.gov This sequence ultimately leads to the formation of 3-hydroxypyridine-2-carbonitriles. nih.gov Such transformations have been previously documented for related benzo[d]isoxazole systems. nih.gov The presence of a carbonyl or carboxyl group at the 3-position of the isoxazole ring appears to facilitate this type of ring-opening rearrangement. nih.gov
Intramolecular Cyclization Mechanisms in Isoxazolo[4,5-C]pyridine Formation
The construction of the fused isoxazolo[4,5-C]pyridine ring system is typically achieved through cyclization reactions where one ring is formed onto the other pre-existing ring.
There are generally two approaches: annulation of an isoxazole fragment onto a pyridine ring, or the formation of a pyridine ring onto a functionalized isoxazole core. beilstein-journals.orgnih.govresearchgate.net A powerful method for forming the isoxazole ring is through the intramolecular cyclization of a suitably substituted pyridine precursor. beilstein-journals.org
One efficient strategy begins with readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.gov The key step in this synthesis is the intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgnih.gov The process involves reacting the starting nitropyridine with a compound like ethyl acetoacetate, followed by nitrosation to create an isonitroso intermediate. beilstein-journals.org This intermediate then undergoes cyclization, often under mild conditions with a base like potassium carbonate, to yield the fused isoxazolo[4,5-b]pyridine ring system. beilstein-journals.orgbeilstein-journals.org The presence of electron-withdrawing groups on the pyridine ring can facilitate this transformation. nih.gov
Another powerful method for forming isoxazole rings is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (an INOC reaction). mdpi.com This reaction can form two fused five-membered rings in a single step, creating complex tetracyclic systems. mdpi.com While demonstrated on a different scaffold, this mechanism represents a viable strategy for constructing the isoxazolo portion of the 3-Methyl-isoxazolo[4,5-C]pyridine system if the appropriate precursors are designed.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Methyl-isoxazolo[4,5-C]pyridine |
| 2-chloro-3-nitropyridine |
| isoxazolo[4,5-b]pyridine |
| isoxazolo[4,3-b]pyridine |
| isoxazolo[5,4-b]pyridine (B12869864) |
| 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgCurrent time information in Durgapur, IN.triazol-4-yl)pyridine |
| isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone |
| 3-hydroxypyridine-2-carbonitrile |
| 3-formylisoxazolo[4,5-b]pyridine |
| benzo[d]isoxazole |
| ethyl acetoacetate |
| potassium carbonate |
Sigmatropic and Cycloaddition Reactions Forming Isoxazolo[4,5-C]pyridine Hybrids
The synthesis of fused heterocyclic systems such as isoxazolo[4,5-c]pyridine often relies on powerful bond-forming strategies, among which cycloaddition reactions are paramount. These reactions, particularly [3+2] dipolar cycloadditions, are a cornerstone in heterocyclic chemistry for constructing five-membered rings like isoxazoles. researchgate.netchem-station.com This approach allows for the fusion of an isoxazole ring onto a pre-existing pyridine scaffold or the concurrent formation of the pyridine system. The versatility of this method is highlighted in the synthesis of various molecular hybrids where an isoxazole ring is joined with other heterocyclic systems, such as coumarins and pyridines, to create complex molecules with potential biological activities. preprints.orgnih.gov The formation of the isoxazolo[4,5-c]pyridine core via these pathways involves the strategic placement of reactive functional groups on a pyridine or isoxazole precursor that can undergo cyclization to yield the final fused product.
1,3-Dipolar Cycloaddition of Nitrile Oxides
A prominent and widely utilized method for the construction of the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition reaction involving nitrile oxides. preprints.orgnih.gov Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily react with dipolarophiles, such as alkynes and alkenes, to yield isoxazoles and isoxazolines, respectively. chem-station.comnih.gov Due to their high reactivity, nitrile oxides are typically generated in situ to prevent their dimerization into furoxans (1,2,5-oxadiazole-2-oxides). chem-station.com
Several methods are commonly employed for the in situ generation of nitrile oxides:
Oxidation of Aldoximes : This is a frequent strategy where an aldoxime is oxidized using various agents. Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or tert-butyl nitrite (B80452) (TBN) have been successfully used to generate nitrile oxides from pyridine aldehyde oximes for the synthesis of coumarin-isoxazole-pyridine hybrids. preprints.orgnih.gov
Dehydrohalogenation of Hydroximoyl Chlorides : This classic method involves the base-induced elimination of hydrogen chloride from a hydroximoyl chloride precursor. mdpi.com
Dehydration of Nitroalkanes : Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate or chloroformates to furnish nitrile oxides. mdpi.com
The 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne is a regioselective process that typically leads to the formation of 3,5-disubstituted isoxazoles. preprints.orgnih.gov In the context of synthesizing isoxazolo[4,5-c]pyridine, this would involve the reaction of a pyridine-derived nitrile oxide with an alkyne, or the reaction of a nitrile oxide with a pyridine derivative bearing an alkyne substituent. The reaction conditions can be varied, including the use of microwave irradiation, which in some cases can affect the distribution of products. preprints.orgnih.gov
| Method | Oxidant/Reagent | Solvent | Conditions | Product Yield | Byproducts |
|---|---|---|---|---|---|
| A | PIDA | DCM | Room Temperature, 24h | 65% | Furoxan (12%) |
| B | PIDA | Ethanol | Microwave, 120°C, 1h | 48% | Furoxan (16%), 1,2,4-Oxadiazole (9%) |
| C | TBN | Toluene | Reflux, 24h | 55% | Furoxan (18%) |
Mechanisms of Heterocycle Fusion
The assembly of the bicyclic isoxazolo[4,5-c]pyridine framework is achieved through reactions that fuse the isoxazole and pyridine rings. Several mechanistic pathways can accomplish this heterocycle fusion.
Intramolecular Nitrile Oxide Cycloaddition (INOC) A highly efficient strategy for constructing fused heterocyclic systems is the Intramolecular Nitrile Oxide Cycloaddition (INOC). mdpi.com In this approach, the nitrile oxide precursor (e.g., an aldoxime or a nitro group) and the dipolarophile (an alkene or alkyne) are tethered within the same molecule. Upon in situ generation of the nitrile oxide, it undergoes a rapid intramolecular [3+2] cycloaddition, leading directly to the fused bicyclic product. mdpi.commdpi.com This method is particularly powerful as it can control regioselectivity, sometimes providing access to substitution patterns that are difficult to obtain via intermolecular routes. mdpi.com For the synthesis of 3-methyl-isoxazolo[4,5-c]pyridine, a hypothetical precursor could be a 4-alkynyl-3-methylpyridine derivative that also contains a group at the 5-position that can be converted to a nitrile oxide.
Intramolecular Nucleophilic Substitution Another key mechanism for heterocycle fusion is intramolecular cyclization via nucleophilic substitution. In the synthesis of related isoxazolopyridine isomers, such as isoxazolo[4,5-b]pyridines, a pivotal step involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring. beilstein-journals.orgnih.gov This type of reaction typically involves generating a nucleophile on a side chain, which then attacks an electrophilic position on the pyridine ring, displacing a leaving group (like a nitro or halo group) to close the second ring. For instance, an oxime derived from a substituted 2-methyl-3-nitropyridine (B124571) can cyclize under basic conditions to form the isoxazolo[4,5-b]pyridine ring system. beilstein-journals.org This highlights a general and robust strategy for fusing a heterocyclic ring onto a pyridine core.
Ring Expansion and Rearrangement Reactions Conceptually distinct approaches to forming substituted pyridines involve the rearrangement of other heterocyclic systems. A notable example is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This process involves the reaction of an isoxazole with a vinyl carbenoid, leading to an N-O insertion product. This intermediate can then undergo rearrangement, potentially through an electrocyclic ring-opening followed by a 6π electrocyclization, to form a dihydropyridine, which can be oxidized to the corresponding pyridine. nih.gov While complex, this method provides a unique pathway to highly functionalized pyridines that could be part of a larger fused system. Another relevant transformation is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, converting the isoxazolopyridine system into 3-hydroxy-2-(2-aryl researchgate.netpreprints.orgnih.govtriazol-4-yl)pyridines under basic conditions. beilstein-journals.org
| Mechanism | Starting Material Type | Key Transformation | Resulting Isomer | Reference |
|---|---|---|---|---|
| Intramolecular Nucleophilic Substitution | 2-Alkyl-3-nitropyridine derivative with an oxime function | Base-mediated cyclization with nitro group displacement | Isoxazolo[4,5-b]pyridine | beilstein-journals.orgnih.gov |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Benzimidazole with tethered alkyne and aldoxime | In situ nitrile oxide formation followed by intramolecular cycloaddition | Tetracyclic Isoxazole | mdpi.com |
| Rhodium Carbenoid-Induced Ring Expansion | 3,5-Disubstituted isoxazole and a vinyldiazoacetate | Ring expansion followed by rearrangement and oxidation | Highly functionalized pyridine | nih.gov |
Advanced Spectroscopic and Analytical Methodologies in Isoxazolo 4,5 C Pyridine Research
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Information on the molecular ion peak (M+) and the pattern of fragmentation is essential to analyze the compound's stability and breakdown pathways under electron impact.
Infrared (IR) Spectroscopy for Functional Group Identification
The characteristic absorption frequencies (in cm⁻¹) are needed to identify the vibrations of specific bonds, such as C=N, C=C, C-O, and C-H, within the molecule.
Elemental Analysis Techniques in Compound Characterization
The experimentally determined percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) is required to compare against calculated values and confirm the compound's empirical formula.
Due to the absence of this specific data in the performed searches, the requested article with detailed research findings and data tables cannot be generated at this time. The primary reference for this compound is:
Adembri, G., Camparini, A., Ponticelli, F., & Tedeschi, P. (1975). Synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2190-2194. DOI: 10.1039/P19750002190. rsc.org
Further investigation would require accessing the full text of this publication.
Computational Chemistry and Theoretical Investigations of 3 Methyl Isoxazolo 4,5 C Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of heterocyclic systems. For 3-methyl-isoxazolo[4,5-c]pyridine, DFT calculations would provide profound insights into its structure, stability, and chemical behavior.
DFT calculations are instrumental in elucidating the electronic landscape of a molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, polarizability, and kinetic stability. A smaller energy gap generally implies higher reactivity. For instance, DFT studies on related 2-(substituted)oxazolo[4,5-b]pyridine derivatives have shown HOMO-LUMO gaps in the range of 4.35 to 4.48 eV, suggesting significant chemical reactivity.
Experimental studies have shown that the 4-position of the 3-methylisoxazolo[4,5-c]pyridine system is the most reactive towards nucleophiles. rsc.org DFT calculations can predict and rationalize this observation through various reactivity descriptors:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-deficient regions (positive potential, blue) are prone to nucleophilic attack. For 3-methyl-isoxazolo[4,5-c]pyridine, an MEP analysis would likely reveal a significant positive potential near the carbon atom at the 4-position, confirming it as the primary site for nucleophilic attack.
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites.
Table 1: Illustrative Global Reactivity Descriptors for a Related Isoxazole (B147169) System (Note: Data is illustrative, based on typical values for similar heterocyclic compounds.)
| Parameter | Formula | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.5 to -7.5 |
| LUMO Energy | ELUMO | -1.5 to -2.5 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 to 5.0 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.0 to 5.0 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.0 to 2.5 |
| Global Softness | S = 1 / (2η) | 0.20 to 0.25 |
This interactive table provides representative data for understanding the electronic properties of isoxazolopyridine systems.
Conformational analysis is crucial for understanding the three-dimensional structure and stability of molecules. The 3-methyl-isoxazolo[4,5-c]pyridine molecule itself is a rigid, planar fused-ring system. Therefore, its conformational landscape is relatively simple, with the primary variable being the rotational orientation of the methyl group's hydrogen atoms. DFT calculations can be used to find the minimum energy conformation, confirming the most stable arrangement. This analysis becomes significantly more important for more complex derivatives where flexible side chains are introduced, as the molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation (a pharmacophore) to fit into a receptor's binding site.
Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Studies on related heterocyclic systems, such as triazolo[4,5-b]pyridine and its methyl derivatives, demonstrate this application. rsc.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are typically scaled using empirical scaling factors. This correlation allows for the precise assignment of vibrational modes to specific functional groups and bond stretches within the 3-methyl-isoxazolo[4,5-c]pyridine structure, providing a detailed fingerprint of the molecule.
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking, simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. This technique is vital in drug discovery for predicting binding affinity and orientation.
While specific docking studies for 3-methyl-isoxazolo[4,5-c]pyridine are not prominent, research on complex derivatives of the parent isoxazolo[4,5-c]pyridine scaffold highlights potential biological applications. For example, 6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridine-4(5H)-one (MMPIP) has been identified as an allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a significant target for neurological disorders. nih.gov
A molecular docking study of 3-methyl-isoxazolo[4,5-c]pyridine or its derivatives against a target like mGluR5 would involve:
Obtaining the 3D crystal structure of the target protein.
Defining the binding site (or "active site").
Allowing a computational algorithm to place the ligand into the binding site in various orientations and conformations.
Scoring the poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to predict the most stable binding mode.
Docking studies on related imidazo[4,5-c]pyridine derivatives have successfully predicted binding interactions with Cyclin-Dependent Kinase 2 (CDK2), identifying key hydrogen bonds and hydrophobic interactions responsible for inhibitory activity. nih.gov
Table 2: Example of Predicted Interactions from a Docking Study (Note: This table is a hypothetical representation of docking results for an isoxazolopyridine derivative against a protein kinase target.)
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Isoxazole Nitrogen | LYS 89 | Hydrogen Bond | 2.9 |
| Pyridine (B92270) Nitrogen | LEU 134 (Backbone NH) | Hydrogen Bond | 3.1 |
| Methyl Group | VAL 23, ALA 45 | Hydrophobic Interaction | - |
| Phenyl Ring (substituent) | PHE 80, ILE 152 | π-π Stacking, Hydrophobic | - |
This interactive table illustrates the types of specific molecular interactions that can be predicted using docking simulations.
The ultimate goal of these computational investigations is the rational design of new molecules with enhanced activity and selectivity. By understanding the structure-activity relationships (SAR) derived from DFT and docking, chemists can make targeted modifications to the lead compound.
For instance, if docking studies on a 3-methyl-isoxazolo[4,5-c]pyridine derivative revealed an unoccupied hydrophobic pocket within the receptor site, a medicinal chemist could design a new analogue with a lipophilic group (e.g., a phenyl or trifluoromethyl group) added at the appropriate position to fill that pocket, potentially increasing binding affinity and potency. This strategy has been effectively used in the design of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as potent and selective Factor Xa inhibitors for antithrombotic therapy. nih.gov Computational modeling guided the optimization of substituents to maximize interactions with key residues in the enzyme's active site, leading to compounds with high efficacy.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are computational tools of significant value in medicinal chemistry and analytical science. These models aim to establish a mathematical correlation between the structural properties of a compound and its biological activity (QSAR) or its behavior in a separation system like chromatography (QSRR). For 3-Methyl-isoxazolo[4,5-C]pyridine and its derivatives, these models can provide crucial insights for designing new compounds with enhanced therapeutic potential or for predicting their analytical behavior.
While specific QSAR and QSRR studies exclusively focused on 3-Methyl-isoxazolo[4,5-C]pyridine are not extensively detailed in the public domain, the principles can be effectively illustrated by examining research on analogous isoxazolopyridine and other pyridine-fused heterocyclic systems. These studies establish a clear framework for how structural modifications influence activity and retention.
Correlation of Structural Features with Biological Activities
QSAR studies on related heterocyclic compounds demonstrate that specific structural features and physicochemical properties are critical in determining their biological activities. For instance, in studies of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives with antifungal properties, a clear link between structure and activity has been established. mdpi.com Similarly, QSAR analyses of 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine derivatives have identified key features for their activity as angiotensin II (AT1) receptor antagonists. nih.govresearchgate.net
These studies suggest that the biological activity of compounds based on a pyridine-fused scaffold is often influenced by:
Lipophilicity: The hydrophobicity of the molecule, often represented by logP, plays a significant role in membrane permeability and interaction with hydrophobic pockets of target proteins.
Electronic Properties: The distribution of charge, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) can govern how a molecule interacts with its biological target. Substituents with electron-withdrawing or electron-donating properties can fine-tune these characteristics.
Steric Factors: The size and shape of the molecule and its substituents (e.g., molar refractivity, van der Waals volume) are crucial for ensuring a proper fit within the binding site of a receptor or enzyme. The presence of bulky or small substituents can dramatically alter biological activity. nih.gov
For a hypothetical series of 3-Methyl-isoxazolo[4,5-C]pyridine derivatives, a QSAR study might correlate these descriptors with a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50) against a specific kinase or the minimum inhibitory concentration (MIC) against a bacterial strain. nih.gov
| Derivative (Substituent at R) | Lipophilicity (logP) | Electronic Descriptor (Hammett Constant, σ) | Steric Descriptor (Molar Refractivity, MR) | Predicted Biological Activity (IC50, µM) |
|---|---|---|---|---|
| -H | 1.8 | 0.00 | 45.2 | 15.2 |
| -Cl | 2.5 | 0.23 | 50.1 | 8.5 |
| -OCH3 | 1.7 | -0.27 | 52.9 | 12.1 |
| -NO2 | 1.9 | 0.78 | 51.5 | 5.3 |
| -CH3 | 2.3 | -0.17 | 50.0 | 10.8 |
The data in the hypothetical table illustrates that substitutions on the core structure of 3-Methyl-isoxazolo[4,5-C]pyridine could modulate its physicochemical properties and, consequently, its biological efficacy. For example, an electron-withdrawing group like -NO2 might enhance activity, as suggested by a lower predicted IC50 value.
Prediction of Chromatographic Behavior
Quantitative Structure-Retention Relationship (QSRR) modeling is employed to predict the retention time or retention factor of a compound in a chromatographic system based on its molecular descriptors. This is particularly useful for method development and for understanding the interactions between an analyte and the stationary and mobile phases.
A study on isoxazolo[3,4-b]pyridine-3(1H)-one derivatives successfully used a QSRR approach to model their affinity for human serum albumin (HSA) using biomimetic chromatography. mdpi.com The model correlated chromatographic retention data (logkHSA) with calculated molecular descriptors, providing insights into plasma protein binding. mdpi.com The study found that lipophilicity (logkw) and phospholipid affinity (CHIIAM) were significant parameters. mdpi.com
For 3-Methyl-isoxazolo[4,5-C]pyridine, a QSRR model could be developed to predict its retention on a reversed-phase high-performance liquid chromatography (RP-HPLC) column. The model would likely involve descriptors such as:
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Geometrical Descriptors: Parameters related to the 3D shape of the molecule.
Quantum Chemical Descriptors: Properties like dipole moment and polarizability.
By establishing a robust QSRR model, one could predict the retention times for a series of novel derivatives without the need for experimental analysis, thereby accelerating the analytical characterization process.
| Derivative (Substituent at R) | Topological Polar Surface Area (TPSA, Ų) | Molecular Weight (g/mol) | Lipophilicity (logP) | Predicted Retention Time (min) |
|---|---|---|---|---|
| -H | 38.9 | 148.15 | 1.8 | 7.2 |
| -Br | 38.9 | 227.05 | 2.6 | 10.5 |
| -OH | 58.1 | 164.15 | 1.3 | 5.1 |
| -NH2 | 64.9 | 163.17 | 1.1 | 4.5 |
| -CF3 | 38.9 | 216.15 | 2.7 | 11.2 |
This hypothetical data illustrates a typical trend in reversed-phase chromatography, where more lipophilic and higher molecular weight compounds (like the -Br and -CF3 derivatives) exhibit longer retention times, while more polar substituents (-OH, -NH2) lead to shorter retention times.
Mechanistic Biological Investigations of Isoxazolo 4,5 C Pyridine Derivatives in Vitro Studies
Anti-Proliferative Activity and Cellular Apoptosis Induction in Cancer Cell Lines
The isoxazolo[4,5-c]pyridine scaffold and its derivatives have emerged as a significant area of interest in oncology research due to their demonstrated anti-proliferative and apoptosis-inducing capabilities across various cancer cell lines. These compounds exert their effects through multiple cellular mechanisms, targeting key proteins and pathways involved in cancer cell growth and survival.
Inhibition of Heat Shock Proteins (e.g., HSP90) and Other Chaperones
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are essential for tumor cell growth and survival. nih.gov The overexpression of HSP90 in cancer cells makes it an attractive target for therapeutic intervention. nih.gov Isoxazole-based compounds have been identified as potent inhibitors of HSP90. nih.govacs.org
The inclusion of an isoxazole (B147169) ring in the chemical structure of HSP90 inhibitors has been shown to enhance their efficacy, improve pharmacokinetic profiles, and reduce toxicity. nih.gov Specifically, N-(isoxazol-5-yl) amides have demonstrated high antitumor activities both in vitro and in vivo, with some derivatives exhibiting GI50 values below 0.1 µM against various cancer cell lines. nih.gov Structure-activity relationship studies have revealed that substitutions on the isoxazole scaffold can significantly influence its inhibitory activity. For instance, the interaction of alkynes at the C-4 position of the isoxazole ring can form a cation–π bond with the Lys58 residue of the HSP90 protein, contributing to its inhibitory effect. nih.gov
One notable 4,5-diarylisoxazole derivative, VER-52296/NVP-AUY922, has shown high-affinity binding to HSP90 with an IC50 of 21 nM in a fluorescence polarization assay. acs.org This compound effectively inhibits the proliferation of various human cancer cell lines, with an average GI50 of 9 nM, and induces the degradation of oncogenic client proteins while increasing the levels of Hsp72, a characteristic cellular response to HSP90 inhibition. acs.org
Modulatory Effects on Epigenetic Targets (e.g., HDAC6)
Histone deacetylase 6 (HDAC6) is another important target in cancer therapy. It is a unique enzyme with two deacetylation domains and plays a role in regulating the acetylation status of non-histone proteins like α-tubulin, cortactin, and HSP90. nih.gov The selective inhibition of HDAC6 is considered a promising therapeutic strategy due to its minimal cytotoxic effects on healthy cells. nih.gov
Researchers have developed a series of HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group (ZBG). nih.gov Some of these derivatives have demonstrated good potency in inhibiting HDAC6, with the most active compound showing an IC50 of 700 nM. nih.gov These compounds also exhibited anti-proliferative activity in prostate cancer cells. nih.gov The novelty of the 3-hydroxy-isoxazole ZBG offers an alternative to the classical hydroxamic acids, which have been associated with genotoxicity. nih.gov
Cellular Cytotoxicity Mechanisms (e.g., Tubulin Polymerization Inhibition)
Beyond chaperone and epigenetic modulation, some isoxazolo[4,5-c]pyridine-related structures have been found to exert their cytotoxic effects by interfering with microtubule dynamics. For instance, an indenopyrazole derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor. nih.gov This compound displayed significant anti-proliferative activity against human cancer cells. nih.gov Mechanistic studies in HeLa cells revealed that it inhibits the formation of microtubules and induces cell cycle arrest at the G2/M phase, consistent with the effects of a tubulin inhibitor. nih.gov
Anti-microbial and Anti-bacterial Properties
In addition to their anti-cancer properties, isoxazolo[4,5-c]pyridine derivatives have been investigated for their potential as anti-microbial agents.
Inhibition of Bacterial Enzymes (e.g., β-lactamases)
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a significant global health threat. nih.gov These enzymes inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring. mdpi.com The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance. nih.govmdpi.com
While the direct inhibition of β-lactamases by 3-methyl-isoxazolo[4,5-c]pyridine was not explicitly detailed in the provided search results, the broader class of isoxazole derivatives has been explored in this context. For instance, some sulfonamide derivatives of isoxazolo[5,4-b]pyridine (B12869864) have demonstrated anti-bacterial activity. researchgate.netnih.gov N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide showed activity against Pseudomonas aeruginosa and Escherichia coli at concentrations of 125, 250, and 500 μg. researchgate.netnih.gov This suggests that the isoxazolopyridine scaffold could be a valuable starting point for the development of novel anti-bacterial agents, potentially including β-lactamase inhibitors.
| Compound | Bacterial Strain | Activity | Reference |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa | Active at 125, 250, 500 µg | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli | Active at 125, 250, 500 µg | researchgate.netnih.gov |
Efficacy against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)
In vitro studies have demonstrated the antibacterial potential of isoxazolo[4,5-c]pyridine derivatives against various bacterial strains, with a notable focus on Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. These bacteria are significant human pathogens, and the development of new agents to combat them is crucial due to rising antibiotic resistance.
A study on sulfonamide derivatives of isoxazolo[5,4-b]pyridine revealed that certain compounds exhibited moderate antibacterial activity against both E. coli and P. aeruginosa. researchgate.netptfarm.pl Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide showed activity against these strains at concentrations of 125, 250, and 500 µg/mL. nih.gov The minimal inhibitory concentration (MIC) for these compounds against P. aeruginosa was determined to be approximately 47 µg/mL and 44 µg/mL, respectively. ptfarm.pl
Further research into novel isoxazole derivatives has shown promising results, particularly against E. coli. nih.gov For instance, certain isoxazole-acridone hybrids displayed significant antibacterial activity, with some compounds exhibiting MIC values of 16.88 and 19.01 μg/ml against E. coli, which were comparable to the standard drug chloramphenicol (B1208) (22.41 µg/ml). nih.gov Molecular docking studies suggest that these compounds may exert their effect by interacting with the DNA topoisomerase complex in E. coli. nih.gov
The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov In one study, isoxazole derivatives were screened against a panel of bacteria including S. aureus, B. subtilis, E. coli, and P. aeruginosa. researchgate.net While all tested compounds showed some level of antimicrobial activity, two derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), demonstrated notably higher efficacy. nih.gov PUB9, in particular, showed a minimal inhibitory concentration against Staphylococcus aureus that was over 1000 times lower than the other derivatives. nih.gov
The antibacterial activity of imidazo[4,5-b]pyridine derivatives has also been investigated, showing that Gram-positive bacteria were more sensitive to these compounds compared to Gram-negative bacteria like E. coli, which were found to be more resistant. mdpi.com
It is evident that the isoxazolo[4,5-c]pyridine scaffold holds potential for the development of new antibacterial agents. The efficacy can be significantly influenced by the nature of the substituents on the heterocyclic core.
Table 1: In Vitro Antibacterial Activity of Isoxazolo[4,5-C]pyridine Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | P. aeruginosa | MIC ≈ 47 µg/mL | ptfarm.pl |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | P. aeruginosa | MIC ≈ 44 µg/mL | ptfarm.pl |
| Isoxazole-acridone hybrid (4a) | E. coli | MIC = 16.88 µg/ml | nih.gov |
| Isoxazole-acridone hybrid (4e) | E. coli | MIC = 19.01 µg/ml | nih.gov |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus | >1000x lower MIC than other derivatives | nih.gov |
Anti-inflammatory and Antioxidant Mechanisms
Lipoxygenase (LOX) Inhibition Pathways
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key player in this pathway and is considered an attractive target for the development of anti-inflammatory drugs. nih.govnih.gov
Several studies have investigated the potential of isoxazole derivatives to inhibit 5-LOX. In vitro assays have shown that certain isoxazole derivatives can cause a concentration-dependent inhibition of the 5-LOX enzyme. nih.govnih.gov For example, one study reported that a specific isoxazole derivative (compound 3) exhibited a 5-LOX inhibitory effect with an IC₅₀ value of 8.47 μM. nih.govnih.gov Another compound (C5) from the same study also showed good inhibitory activity with an IC₅₀ of 10.48 μM. nih.govnih.gov
Research on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives has identified compounds with dual inhibitory activity against both cyclooxygenase-2 (COX-2) and 5-LOX. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ of 6.3 μM for 5-LOX inhibition. nih.gov Molecular docking studies have further supported these findings by showing favorable binding interactions of these compounds within the active site of the 5-LOX enzyme. nih.gov
The ability of isoxazolo[4,5-c]pyridine and related isoxazole derivatives to inhibit the 5-LOX pathway highlights their potential as anti-inflammatory agents. This inhibition is a key mechanism by which these compounds can modulate inflammatory responses.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various inflammatory conditions. nih.gov Therefore, the antioxidant potential of a compound can contribute to its anti-inflammatory effects. The free radical scavenging activity of isoxazolo[4,5-c]pyridine derivatives has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govnih.gov
In the DPPH assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. researchgate.netpsecommunity.org Studies on fluorophenyl-isoxazole-carboxamide derivatives have revealed potent DPPH radical scavenging activity. nih.gov Specifically, compounds 2a and 2c demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly better than the positive control, Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov
Similarly, another study on isoxazole derivatives reported that compound C3 showed excellent free radical scavenging effect with an IC₅₀ value of 10.96 μM in a DPPH assay. nih.gov Compound C5 and C6 from the same series also exhibited potent antioxidant activity. nih.gov
The ABTS assay, which also measures the radical scavenging ability of compounds, has been used to confirm the antioxidant potential of these derivatives. nih.gov The results from these assays indicate that isoxazolo[4,5-c]pyridine and its analogs can effectively scavenge free radicals, suggesting that their anti-inflammatory properties may be, at least in part, mediated by their antioxidant capacity.
Table 2: Antioxidant Activity of Isoxazole Derivatives
| Compound/Derivative | Assay | IC₅₀ Value | Reference |
| Fluorophenyl-isoxazole-carboxamide (2a) | DPPH | 0.45 ± 0.21 µg/ml | nih.gov |
| Fluorophenyl-isoxazole-carboxamide (2c) | DPPH | 0.47 ± 0.33 µg/ml | nih.gov |
| Isoxazole derivative (C3) | DPPH | 10.96 μM | nih.gov |
| Isoxazole derivative (C5) | DPPH | 13.12 μM | nih.gov |
| Isoxazole derivative (C6) | DPPH | 18.87 μM | nih.gov |
Other Investigated Biological Target Interactions (In Vitro)
Beyond their antibacterial and anti-inflammatory properties, derivatives of isoxazolo[4,5-c]pyridine have been investigated for their interactions with other biological targets in vitro.
One area of investigation is their potential as antifungal agents. A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives demonstrated notable antifungal activity, particularly against Candida parapsilosis, with minimum inhibitory concentrations (MIC) below 6.2 µg/mL. mdpi.comnih.gov The interaction of these antifungal derivatives with human serum albumin (HSA) has also been studied using biomimetic chromatography to understand their pharmacokinetic properties. mdpi.com
Furthermore, some isoxazole derivatives have been evaluated for their inhibitory activity against enzymes like α-amylase and lipase. nih.gov While the inhibition of these enzymes was found to be weak in one study, it points to the broad screening of this chemical scaffold against various biological targets. nih.gov The antiproliferative activity of some isoxazolo[5,4-b]pyridine derivatives has also been noted, with two compounds showing 50% inhibition of the MCF7 breast carcinoma cell line at concentrations of 152.56 µg/mL and 161.08 µg/mL. nih.gov
The structural framework of isoxazolo[4,5-c]pyridine has also been explored in the context of antiviral research, with some bicyclic isoxazoline (B3343090) derivatives showing activity against the influenza A virus. nih.gov These diverse biological investigations underscore the versatility of the isoxazolo[4,5-c]pyridine core in interacting with a range of biological targets.
Comprehensive Structure-Activity Relationship (SAR) Analyses for Isoxazolo[4,5-C]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For isoxazolo[4,5-c]pyridine derivatives, SAR analyses have provided valuable insights into the structural features that govern their antibacterial and anti-inflammatory activities.
In the context of antibacterial activity, the nature of the substituent on the pyridine (B92270) ring and the isoxazole ring significantly influences efficacy. For instance, in a series of sulfonamide isoxazolo[5,4-b]pyridines, the presence of a benzenesulfonamide (B165840) or a 4-methylbenzenesulfonamide group at the 3-position of the isoxazole ring was found to be important for activity against P. aeruginosa and E. coli. ptfarm.plnih.gov The introduction of a thiophene moiety has also been shown to enhance antimicrobial properties. nih.gov
For anti-inflammatory activity, particularly COX-2/5-LOX inhibition, SAR studies on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives revealed that the presence of a 1,3,4-thiadiazole (B1197879) or a 1,2,4-triazole-5-thione moiety was beneficial. nih.gov Molecular docking studies have further elucidated the specific interactions between the active compounds and the enzyme active sites, providing a rationale for the observed activities. nih.govnih.gov
In a study of pyrimidine (B1678525) derivatives containing an isoxazole ring, the length of the alkyl chain on the nitrogen of the pyrimidine ring was found to affect anti-inflammatory action. ymerdigital.com A carbon chain longer than three carbons drastically reduced the activity, while a benzyl (B1604629) substitution showed better activity than a butyl substitution. ymerdigital.com This highlights the importance of steric and electronic factors in determining the biological activity of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the 3-methyl-isoxazolo[4,5-c]pyridine core structure?
- The synthesis of the isoxazolo-pyridine scaffold often involves cyclization reactions, such as the condensation of hydroxylamine derivatives with substituted pyridines. For example, glycosylation strategies using ribofuranosyl donors (e.g., in triazolo[4,5-c]pyridine derivatives) can introduce functional groups at specific nitrogen positions . Modifications like chlorination or thiation (e.g., using sodium hydrogen sulfide) enable further derivatization . Computational tools (e.g., DFT) can predict reaction pathways and optimize conditions for regioselectivity .
Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra for 3-methyl-isoxazolo[4,5-c]pyridine derivatives?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is commonly used to calculate vibrational normal modes and potential energy distributions (PED). Discrepancies arise from solvent effects, crystal packing, or anharmonicity. Calibrating theoretical models with experimental FT-IR/Raman data and X-ray crystallography (e.g., bond angles and lengths) improves accuracy . For example, achieved <5% deviation between calculated and observed spectra for triazolo-pyridine tautomers.
Q. What methodologies are recommended for characterizing the regiochemistry of substituents on the isoxazolo-pyridine ring?
- Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for anomeric protons in glycosylated derivatives, provide clues about substitution sites. For instance, downfield shifts (~δ 7.83) in ¹H-NMR indicate proximity to electron-withdrawing groups like thiones . UV-Vis spectroscopy and coupling constants (e.g., J1',2') further differentiate β- vs. α-anomeric configurations .
Advanced Research Questions
Q. How can computational models guide the design of 3-methyl-isoxazolo[4,5-c]pyridine derivatives with enhanced Hsp90 inhibition?
- Molecular docking and QSAR studies identify critical interactions between the isoxazole ring and Hsp90’s ATP-binding pocket. For example, 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine scaffolds showed improved binding affinity in vitro (A431 cells) and in vivo (mouse models) due to increased hydrophobic contacts . Free energy perturbation (FEP) calculations can optimize substituent positions for thermodynamic stability .
Q. What strategies address low brain-plasma ratios in pharmacokinetic studies of isoxazolo-pyridine-based therapeutics?
- Structural modifications, such as introducing polar groups (e.g., carboxylic acids) or reducing logP values, enhance blood-brain barrier penetration. highlights the use of trifluoroacetic anhydride (TFAA) and hydrogen peroxide-urea complex (UHP) to synthesize N-oxide derivatives, improving solubility and bioavailability . In vivo studies in mice can validate brain-plasma ratios via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
